N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide
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Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A series of thiazolo[4,5-b]pyridine derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian). Among these compounds, certain derivatives exhibited activity higher than the standard drugs used in these tests, demonstrating their potential as anticancer agents (Rao et al., 2019).
Cytotoxicity and Antimicrobial Activities
Thiazolo[4,5-b]pyridin-2(3H)-one derivatives, obtained via cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids, have been screened for their anticancer activity and confirmed moderate inhibitory activity against tested cell lines. These compounds, including 5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one, showed promising cytotoxic effects on HepG2 and Balb/c 3T3 cells (Lozynskyi et al., 2018).
Antimicrobial and Antiviral Applications
Some newly synthesized dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide have been evaluated for their antimicrobial activities, showing the diverse pharmacological significance of thiazolo[5,4-b]pyridin derivatives (Joshi, 2015). Additionally, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a derivative, has been used as a starting material to synthesize compounds with potent cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby et al., 2006).
Synthesis and Biochemical Impacts as Insecticidal Agents
Thiazole derivatives have been synthesized and evaluated for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated significant toxic effects, underlining their potential use in agricultural applications to control pest infestations (Soliman et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
This compound interacts with its target, the PI3Kα enzyme, by inhibiting its activity . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzyme’s activity, leading to a decrease in the downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The inhibition of PI3Kα by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kα, the compound reduces the activation of this pathway, thereby inhibiting cell growth and proliferation .
Pharmacokinetics
The compound’s strong inhibitory activity against pi3kα suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of cell growth and proliferation . By inhibiting the PI3Kα enzyme and subsequently reducing the activation of the PI3K/AKT/mTOR pathway, the compound can inhibit the growth and proliferation of cells .
Biochemical Analysis
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .
Cellular Effects
The effects of this compound on cells are largely attributed to its interaction with PI3K. By inhibiting this enzyme, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, such as PI3K. It exerts its effects at the molecular level, including enzyme inhibition, which leads to changes in gene expression .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-3-6-15(21)19-13-9-7-12(8-10-13)16-20-14-5-4-11-18-17(14)22-16/h4-5,7-11H,2-3,6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLZIRLNWVFVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.